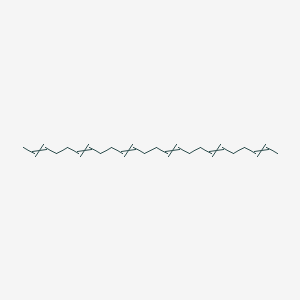
Tetracosa-2,6,10,14,18,22-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracosa-2,6,10,14,18,22-hexaene is a hydrocarbon compound with the molecular formula C24H38. It is characterized by the presence of six double bonds, making it a polyunsaturated compound. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracosa-2,6,10,14,18,22-hexaene typically involves the use of alkyne metathesis or other coupling reactions. One common method is the use of a Grubbs catalyst to facilitate the metathesis reaction, which results in the formation of the desired polyunsaturated hydrocarbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale metathesis reactions using robust and efficient catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Tetracosa-2,6,10,14,18,22-hexaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation can reduce the double bonds to form a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Tetracosa-2,6,10,14,18,22-hexaene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of polyunsaturated hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Tetracosa-2,6,10,14,18,22-hexaene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved include radical formation and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
Squalene (C30H50): A similar polyunsaturated hydrocarbon with six double bonds, commonly found in biological systems.
2,6,10,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaene (C30H50): Another polyunsaturated hydrocarbon with a similar structure but different substituents
Uniqueness
Tetracosa-2,6,10,14,18,22-hexaene is unique due to its specific arrangement of double bonds and its potential for various chemical modifications. Its structure allows for diverse reactivity and applications in different fields of research .
Properties
CAS No. |
117732-53-3 |
|---|---|
Molecular Formula |
C24H38 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
tetracosa-2,6,10,14,18,22-hexaene |
InChI |
InChI=1S/C24H38/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-6,11-14,19-22H,7-10,15-18,23-24H2,1-2H3 |
InChI Key |
RUNWDIHBXBYUGE-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC=CCCC=CCCC=CCCC=CCCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



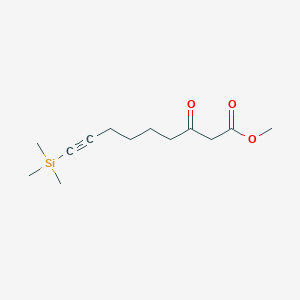
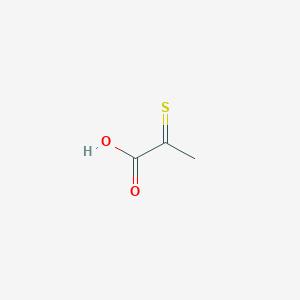


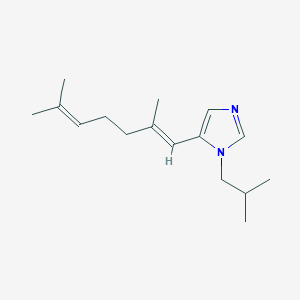
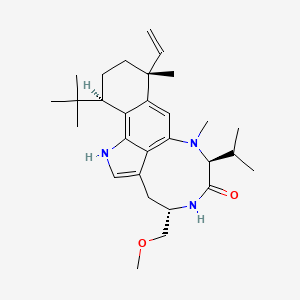
![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)

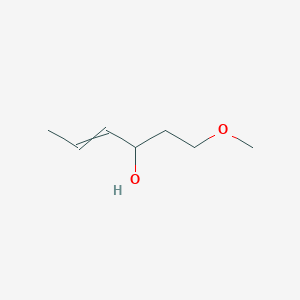
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
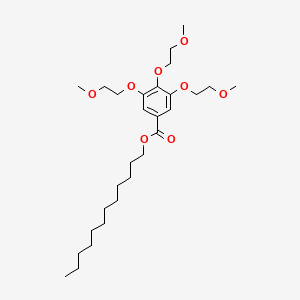

![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)
